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Compound of Interest

Compound Name: Agistatin E

Cat. No.: B599487

DISCLAIMER: The initial query for "Agistatin E family of compounds (Agistatin A, B, C, D)"
appears to conflate two distinct families of natural products: the Agelastatins and the Agistatins.
This guide addresses both families, clarifying their unique origins, structures, and biological
activities to provide a comprehensive resource for researchers, scientists, and drug
development professionals.

Part 1: The Agelastatin Family (A, B, C,D, E, F) -
Potent Antitumor Alkaloids

The Agelastatins are a family of pyrrole-imidazole alkaloids isolated from marine sponges of the
genus Agelas. These compounds are characterized by a rigid, tetracyclic core and have
garnered significant attention for their potent cytotoxic and antitumor activities.

Chemical Structures and Properties

The Agelastatin family consists of six known members, Agelastatin A through F. Their core
structure is a complex, fused ring system. The chemical properties of key members are
summarized below.
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Compound

Molecular
Formula

Molar Mass (
g/mol )

CAS Number

Key Structural
Features

Agelastatin A

C12H13BrN4Os

341.16

152406-28-5

Tetracyclic core
with a bromine
substituent.[1]

Agelastatin B

C12H12BrN40Os

420.06

176669-93-7

Dibrominated
analog of

Agelastatin A.

Agelastatin C

C12H13BrN4Oa

357.16

207851-40-1

Hydroxylated
derivative of

Agelastatin A.

Agelastatin D

C11H11BrN4Os

327.13

207851-41-2

N-demethylated
analog of

Agelastatin A.

Agelastatin E

C13H15BrN4Os

355.19

1252953-33-3

Methoxy
derivative of
Agelastatin A.[2]

Agelastatin F

C11H10Br2N40Os

405.03

1252953-34-4

Brominated and
N-demethylated

analog.

Biological Activity and Mechanism of Action

Agelastatins exhibit significant cytotoxicity against a range of human cancer cell lines.

Agelastatin A, the most studied member, is a potent inhibitor of protein synthesis and has been

shown to modulate key cellular signaling pathways.

Anticancer Activity (ICso Values)
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U-937 HelLa
Compound . A549 (Lung) BT549 (Breast)
(Lymphoma) (Cervical)
Agelastatin A 0.02 uM 0.41 uM 0.42 uM 0.10 uM
Agelastatin B 1.1 uM >10 uM >10 uM 7.9 uM
Agelastatin D 0.12 uM 1.4 uM 1.9 uM 0.44 uM
Agelastatin E 0.53 uM 7.9 uM >10 uM 4.3 uM

Data sourced from Han et al., 2013.[3]
Mechanism of Action of Agelastatin A

Agelastatin A's primary mechanism of action is the inhibition of eukaryotic translation. It binds
to the A-site of the 80S ribosome, preventing peptide bond formation and thereby halting
protein synthesis.[4][5] This leads to a cascade of downstream effects, including:

o Cell Cycle Arrest: Agelastatin A induces cell cycle arrest at the G2/M phase.[2][6]
e Apoptosis: The compound induces programmed cell death in cancer cells.[6]

o Wnt/(-catenin Pathway Modulation: Agelastatin A has been shown to decrease cellular levels
of B-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in
cancer.[7]

« Inhibition of Osteopontin: It down-regulates the expression of osteopontin, a protein
associated with neoplastic transformation and metastasis.[7]

Signaling Pathway of Agelastatin A
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Mechanism of Action of Agelastatin A.

Experimental Protocols

Total Synthesis of (-)-Agelastatin A

A concise, enantioselective total synthesis of all known Agelastatin alkaloids has been
reported.[2][8] A general overview of the synthetic strategy involves:

Enantioselective synthesis of a key pyrrole intermediate.

Construction of the imidazolone D-ring through a novel [4+1] annulation strategy.

A bio-inspired, late-stage 5-exo-trig cyclization to form the C-ring.

Final modifications to yield the different members of the Agelastatin family.

Cytotoxicity Assay (MTT Assay)
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A common method to determine the cytotoxic effects of Agelastatins is the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay
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Workflow for determining cytotoxicity using an MTT assay.
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Part 2: The Agistatin Family (A, B, D) - Cholesterol
Biosynthesis Inhibitors

The Agistatins are a family of fungal metabolites, specifically pyranacetals, isolated from the
fungus Fusarium sp.[9] These compounds are noted for their ability to inhibit cholesterol

biosynthesis.

Chemical Structures and Properties

The Agistatin family includes Agistatin A, B, and D. They possess a characteristic tricyclic ketal

moiety.
Molecular Molar Mass ( Key Structural
Compound CAS Number
Formula g/mol) Features
o Core pyranacetal
Agistatin A C11H1404 210.23 144096-45-7
structure.
o Tricyclic analog
Agistatin B C11H1804 214.26 144096-46-8 o
of Agistatin A.[10]
S Isomer of
Agistatin D C11H1404 210.23 144096-47-9

Agistatin A.[9]

Biological Activity and Mechanism of Action

The primary biological activity of the Agistatin family is the inhibition of cholesterol biosynthesis.
[2][11][12] While the precise molecular target within the pathway has not been definitively
elucidated in the available literature, their action is analogous to that of statins, which are a
well-known class of cholesterol-lowering drugs. Statins act by inhibiting HMG-CoA reductase, a

key enzyme in the cholesterol synthesis pathway.

Cholesterol Biosynthesis Pathway and Inhibition
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Simplified cholesterol biosynthesis pathway showing the likely point of inhibition by Agistatins.

Experimental Protocols

In Vitro Cholesterol Biosynthesis Inhibition Assay
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The inhibitory effect of Agistatins on cholesterol synthesis can be measured using a liver
homogenate model.

e Preparation of Liver Homogenate: A liver homogenate is prepared from a suitable animal
model (e.g., rat) to provide the necessary enzymes for cholesterol biosynthesis.

 Incubation: The homogenate is incubated with a radiolabeled precursor, such as [*4C]-
acetate, in the presence of varying concentrations of the Agistatin compounds.

 Lipid Extraction: After incubation, lipids are extracted from the reaction mixture.

» Quantification: The amount of radiolabeled cholesterol is quantified using techniques like
thin-layer chromatography (TLC) followed by scintillation counting.

o Data Analysis: The percentage of inhibition is calculated by comparing the amount of
cholesterol synthesized in the presence of the Agistatins to a control group without the
inhibitor. ICso values can then be determined.

Summary and Future Directions

This technical guide has provided a detailed overview of two distinct families of natural
products: the Agelastatins and the Agistatins.

o Agelastatins are potent antitumor alkaloids with a well-defined mechanism of action involving
the inhibition of protein synthesis. Their complex structures have been successfully
synthesized, and they represent promising leads for the development of novel anticancer
therapeutics. Further research is warranted to explore their efficacy in vivo and to develop
analogs with improved therapeutic indices.

o Agistatins are fungal metabolites that inhibit cholesterol biosynthesis. While their general
biological activity is known, further studies are needed to identify their specific molecular
target within the cholesterol synthesis pathway and to quantify their inhibitory potency. The
Agistatins could represent a novel class of cholesterol-lowering agents, and further
investigation into their synthesis and pharmacology is encouraged.

For researchers in drug discovery and development, both the Agelastatin and Agistatin families
offer exciting opportunities for the development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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